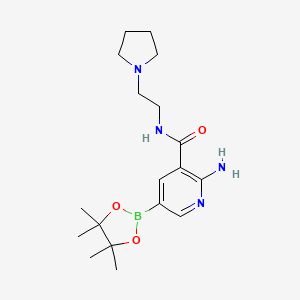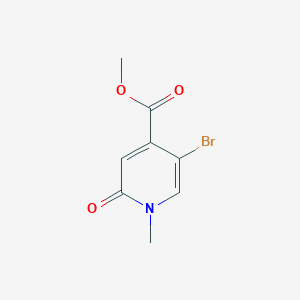![molecular formula C5H3NO4S B11762619 2-[(5E)-2,4-dioxo-1,3-thiazolidin-5-ylidene]acetic acid](/img/structure/B11762619.png)
2-[(5E)-2,4-dioxo-1,3-thiazolidin-5-ylidene]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(5E)-2,4-dioxo-1,3-thiazolidin-5-ylidene]acetic acid is a heterocyclic compound that belongs to the thiazolidine family. Thiazolidines are five-membered rings containing sulfur and nitrogen atoms, which contribute to their diverse biological activities
Vorbereitungsmethoden
The synthesis of 2-[(5E)-2,4-dioxo-1,3-thiazolidin-5-ylidene]acetic acid typically involves multicomponent reactions, click reactions, and green chemistry approaches to improve selectivity, purity, and yield . One common method involves the reaction of thiosemicarbazide with acetic anhydride under reflux conditions . Industrial production methods may utilize catalysts and optimized reaction conditions to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
2-[(5E)-2,4-dioxo-1,3-thiazolidin-5-ylidene]acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, often using reagents like alkyl halides or amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives .
Wissenschaftliche Forschungsanwendungen
2-[(5E)-2,4-dioxo-1,3-thiazolidin-5-ylidene]acetic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound is used in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of 2-[(5E)-2,4-dioxo-1,3-thiazolidin-5-ylidene]acetic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . In cancer cells, the compound can induce apoptosis by activating specific signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-[(5E)-2,4-dioxo-1,3-thiazolidin-5-ylidene]acetic acid include other thiazolidine derivatives such as thiazolidine-2,4-dione and thiazole . These compounds share the thiazolidine ring structure but differ in their substituents and specific biological activities. The unique combination of sulfur and nitrogen atoms in this compound contributes to its distinct pharmacological properties .
Eigenschaften
Molekularformel |
C5H3NO4S |
|---|---|
Molekulargewicht |
173.15 g/mol |
IUPAC-Name |
(2E)-2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)acetic acid |
InChI |
InChI=1S/C5H3NO4S/c7-3(8)1-2-4(9)6-5(10)11-2/h1H,(H,7,8)(H,6,9,10)/b2-1+ |
InChI-Schlüssel |
GZMAUGAAAMRIDY-OWOJBTEDSA-N |
Isomerische SMILES |
C(=C/1\C(=O)NC(=O)S1)\C(=O)O |
Kanonische SMILES |
C(=C1C(=O)NC(=O)S1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(E)-[1-(pyridin-2-yl)ethylidene]amino 4-methylbenzene-1-sulfonate](/img/structure/B11762595.png)




![ethyl (2E)-2-chloro-2-[(3,4-dimethylphenyl)hydrazinylidene]acetate](/img/structure/B11762624.png)


![[(3aR,5R,6aS)-2,2-dimethyl-6-oxo-tetrahydro-2H-furo[2,3-d][1,3]dioxol-5-yl]methyl benzoate](/img/structure/B11762638.png)
![4,5,6,7-Tetrahydrobenzo[d]thiazol-7-amine](/img/structure/B11762639.png)
![[1-(4-Pyridyl)cyclopentyl]methanamine](/img/structure/B11762642.png)
